molecular formula C13H17NO B2962813 {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol CAS No. 637739-94-7

{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol

Cat. No.: B2962813
CAS No.: 637739-94-7
M. Wt: 203.285
InChI Key: BMVOOFXVTIMQIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol is a synthetically valuable organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. It features the 2-azabicyclo[2.1.1]hexane core, a methanoprolidine structure that is recognized as a saturated bicyclic scaffold of high interest for constructing sp3-rich chemical space . This rigid, three-dimensional framework is particularly valuable for displaying functional groups in defined spatial orientations, making it an excellent scaffold for incorporation into proteins or for use in the development of novel bioactive molecules . The benzyl group on the nitrogen atom and the hydroxymethyl group on the bridgehead carbon provide distinct handles for further chemical modification, allowing researchers to create diverse libraries of compounds . As such, this chemical is primarily used in pharmaceutical R&D as a key intermediate for synthesizing more complex target molecules. Its applications include exploring structure-activity relationships (SAR), developing peptidomimetics, and creating novel pharmacophores. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

(2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-10-13-6-12(7-13)9-14(13)8-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVOOFXVTIMQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(N(C2)CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol typically involves the reaction of a suitable precursor with benzyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s bicyclic structure allows it to fit into the active sites of enzymes or receptors, thereby influencing their function. The hydroxyl group can form hydrogen bonds with amino acid residues in the active site, further stabilizing the interaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol with structurally related bicyclic compounds, focusing on molecular features, synthesis, and functional differences.

Structural and Molecular Comparisons

Compound Name Bicyclo System Substituents Molecular Formula Molecular Weight Key Features
{2-azabicyclo[2.1.1]hexan-1-yl}methanol [2.1.1] None C₆H₁₁NO 113.16 Base structure lacking benzyl group; used as a precursor in organic synthesis.
(−)-{(1S,3-exo)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl}methanol [2.2.1] Benzyl, hydroxymethyl, double bond C₁₃H₁₅NO 201.27 Larger bicyclo system with unsaturation; enantioselective synthesis via LiAlH₄ reduction.
{2-Benzyl-4-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol [2.1.1] Benzyl, methyl, hydroxymethyl C₁₄H₁₉NO 217.31 Methyl substitution enhances steric bulk; potential for altered reactivity.
{2-Benzyl-4-chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol [2.1.1] Benzyl, chloro, hydroxymethyl C₁₃H₁₆ClNO 237.73 Electron-withdrawing chloro group may impact electronic distribution.
Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] Benzyl ester, hydroxyl C₁₄H₁₇NO₃ 247.29 Ester functional group instead of hydroxymethyl; distinct pharmacological profile.

Key Observations:

The [2.2.1]heptane derivatives (e.g., ) exhibit extended ring systems, which may enhance stereochemical control in synthesis .

Substituent Effects :

  • Benzyl Group : Present in all analogs except , this group contributes to lipophilicity and π-π interactions in biological targets.
  • Electron-Donating/Withdrawing Groups : Methyl () and chloro () substituents alter electronic and steric properties, influencing reactivity and metabolic stability.

Functional Groups :

  • Hydroxymethyl (target compound) vs. ester (): The former may participate in hydrogen bonding, while the latter could serve as a prodrug moiety.

Commercial Availability

This compound hydrochloride and related compounds are supplied globally by firms such as Enamine Ltd. and HEBEI SHUNDA IMP & EXP CO., LTD., indicating industrial interest in this structural class .

Biological Activity

{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol (CAS: 637739-94-7) is a bicyclic compound with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H17NO, and it has a molecular weight of 217.28 g/mol. The compound features a bicyclic structure that contributes to its biological interactions.

PropertyValue
CAS Number637739-94-7
Molecular FormulaC13H17NO
Molecular Weight217.28 g/mol
Purity95% min
Origin of ProductUnited States

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cycloaddition methods and subsequent modifications to achieve the desired functional groups .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bicyclic structure allows for specific binding interactions that can modulate enzymatic activity or receptor signaling pathways .

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, suggesting potential as antimicrobial agents.
  • Neuroprotective Effects : The compound may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Study 1: Neuroprotective Properties

A study investigated the neuroprotective effects of related bicyclic compounds in vitro, demonstrating that these compounds can reduce oxidative stress in neuronal cells. The findings suggest that this compound could offer therapeutic benefits in conditions like Alzheimer's disease .

Study 2: Antimicrobial Activity

In another study, derivatives of this compound were screened for antimicrobial activity against various pathogens. Results indicated significant inhibition against Gram-positive bacteria, highlighting its potential as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via cycloaddition followed by reduction. For example, LiAlH4 reduction of cycloadducts (e.g., bicyclo[2.2.1] analogs) yields alcohol derivatives . Optimization involves adjusting stoichiometry, solvent polarity (e.g., THF vs. Et2O), and temperature to enhance yield and purity. Catalyst selection (e.g., chiral auxiliaries) may also influence stereoselectivity .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. <sup>1</sup>H/<sup>13</sup>C NMR identifies bicyclic framework signals (e.g., bridgehead protons at δ 3.5–4.5 ppm), while IR confirms hydroxyl (νOH ~3300 cm<sup>-1</sup>) and azabicyclic C-N (νC-N ~1200 cm<sup>-1</sup>) groups. Mass spectrometry (MS) validates molecular weight (e.g., [M+H]<sup>+</sup> for C14H19NO: 217.31) .

Advanced Research Questions

Q. How do steric and electronic factors influence the stereoselectivity of this compound synthesis?

  • Methodological Answer : Stereoselectivity is governed by transition-state stabilization. For bicyclo[2.1.1] systems, the rigid scaffold restricts conformational flexibility, favoring endo/exo selectivity during cycloaddition. Chiral auxiliaries (e.g., benzyl groups) enhance asymmetric induction by directing reagent approach . Computational modeling (DFT) can predict transition-state geometries to optimize stereochemical outcomes .

Q. What strategies resolve contradictions in reported yields for hydroxylation or functionalization of azabicyclic cores?

  • Methodological Answer : Yield discrepancies (e.g., 9% vs. 93% in hydroxylation steps ) may arise from reaction conditions (oxidant strength, solvent polarity) or purification methods. Systematic screening using Design of Experiments (DoE) can isolate critical variables. For example, replacing KHSO5/N-methylmorpholine-N-oxide with milder oxidants (e.g., OsO4) may improve reproducibility .

Q. How can the core structure be modified to enhance biological activity, such as proline mimetics?

  • Methodological Answer : Substituent engineering (e.g., replacing benzyl with furan-2-ylmethyl ) alters lipophilicity and hydrogen-bonding capacity. In vitro assays (e.g., enzyme inhibition for proline-dependent targets) guide optimization. Pharmacokinetic profiling (e.g., metabolic stability in microsomes) evaluates bioavailability .

Q. What analytical challenges arise in distinguishing diastereomers or regioisomers of azabicyclic derivatives?

  • Methodological Answer : Chiral HPLC or SFC with polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves diastereomers. Dynamic NMR (variable-temperature <sup>1</sup>H NMR) detects conformational exchange in regioisomers. High-resolution MS (HRMS) differentiates isobaric species .

Comparative Analysis of Synthetic Methods

Method Key Reagents/Conditions Yield Stereoselectivity Reference
LiAlH4 ReductionCycloadduct + LiAlH4, THF, reflux60–85%Moderate (endo:exo 3:1)
HydroxylationNMO/KHSO5, acetone-H2O9–93%Low (mixture)
Chiral Auxiliary RouteBenzyl-derived auxiliary, Et2O>90%High (ee >95%)

Key Recommendations for Researchers

  • Data Contradiction Resolution : Cross-validate synthetic protocols using orthogonal techniques (e.g., X-ray crystallography for absolute configuration).
  • Biological Screening : Prioritize analogs with logP <3 and polar surface area >60 Ų for CNS permeability .
  • Safety : Handle LiAlH4 and brominated intermediates (e.g., ) under inert conditions due to pyrophoric/toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.